4-Bromo-2-ethylaniline (CAS 45762-41-2) is a halogenated, ortho-alkylated aromatic amine heavily utilized as a building block in pharmaceutical and agrochemical synthesis. Featuring a reactive para-bromo handle and an ortho-ethyl group, it serves as an ideal precursor for transition-metal-catalyzed cross-coupling reactions. The compound exhibits a baseline logP of approximately 2.59 and a boiling point of 110-112°C at 2 mmHg. In industrial procurement, it is primarily selected over simpler anilines when a specific combination of para-directed reactivity, elevated lipophilicity, and ortho-steric hindrance is required to synthesize complex kinase inhibitors, retinoic acid receptor (RAR) ligands, or specialized materials [1].
Substituting 4-Bromo-2-ethylaniline with generic alternatives like 4-bromoaniline or 2-ethylaniline leads to immediate process and performance failures. Using 2-ethylaniline requires a preliminary bromination step, which typically yields a difficult-to-separate mixture of 4-bromo and 6-bromo isomers, drastically reducing overall process yield and increasing purification costs. Conversely, substituting with 4-bromoaniline or 4-bromo-2-methylaniline sacrifices the specific steric bulk and lipophilicity provided by the ethyl group. In medicinal chemistry, this ortho-ethyl moiety is critical for locking the conformation of the aniline nitrogen and filling hydrophobic pockets in kinase targets. Furthermore, direct comparative data demonstrates that the ethyl group can significantly enhance yields in specific N-alkylation steps compared to its methyl counterpart, making it non-interchangeable for optimized manufacturing routes [1].
In the synthesis of retinoic acid receptor (RAR) ligands, the choice of the ortho-alkyl group significantly impacts the efficiency of N-alkylation. When subjected to N,N-diethylation using sodium hydride and an alkylating agent, 4-bromo-2-ethylaniline demonstrates a markedly higher yield compared to its closest structural analog, 4-bromo-2-methylaniline. The distinct steric and electronic profile of the ethyl group facilitates a more efficient conversion, reducing raw material waste and improving throughput for downstream boronic acid synthesis [1].
| Evidence Dimension | N,N-Diethylation Reaction Yield |
| Target Compound Data | 88% yield (11.3 g product from 50 mmol precursor) |
| Comparator Or Baseline | 4-Bromo-2-methylaniline (62% yield under identical conditions) |
| Quantified Difference | 26% absolute increase in reaction yield |
| Conditions | Reaction with sodium hydride to form (4-bromo-2-alkylphenyl)diethylamine |
A 26% yield improvement in an early-stage intermediate synthesis directly translates to lower cost-of-goods and higher throughput in commercial API manufacturing.
4-Bromo-2-ethylaniline is a highly efficient precursor for the synthesis of phosphorous-derived kinase inhibitors. Unlike 2-ethylaniline, which lacks a cross-coupling handle, the para-bromo group allows for direct palladium-catalyzed C-P bond formation. Under microwave irradiation at 150°C with palladium acetate and XANTPHOS, the compound rapidly couples with dimethylphosphine oxide to yield 4-(dimethylphosphoryl)-2-ethylaniline in just 20 minutes. This rapid, single-step functionalization is critical for generating libraries of targeted therapeutics without requiring multi-step pre-functionalization[1].
| Evidence Dimension | Cross-Coupling Reaction Viability |
| Target Compound Data | Direct conversion to 4-(dimethylphosphoryl)-2-ethylaniline in 20 minutes |
| Comparator Or Baseline | 2-Ethylaniline (Requires multi-step bromination and purification prior to coupling) |
| Quantified Difference | Eliminates at least 2 synthetic steps (bromination and isomer separation) |
| Conditions | Pd(OAc)2, XANTPHOS, K3PO4, DMF, microwave at 150°C |
Procuring the pre-brominated, ethyl-substituted building block eliminates hazardous bromination steps and accelerates the synthesis of complex active pharmaceutical ingredients.
In material selection for drug discovery, the lipophilicity of the building block dictates the pharmacokinetic properties of the final molecule. 4-Bromo-2-ethylaniline offers a calculated logP of approximately 2.59, which is higher than that of 4-bromo-2-methylaniline. This increased lipophilicity, combined with the slightly larger steric volume of the ethyl group, is frequently leveraged to improve binding affinity in the hydrophobic gatekeeper regions of kinases or to enhance the membrane permeability of the resulting active pharmaceutical ingredients [1].
| Evidence Dimension | Calculated Lipophilicity (logP) |
| Target Compound Data | logP ≈ 2.59 |
| Comparator Or Baseline | 4-Bromo-2-methylaniline (logP ≈ 2.1 - 2.2) |
| Quantified Difference | Increase of ~0.4 logP units |
| Conditions | Standard calculated physicochemical properties |
Selecting the ethyl variant provides a critical lipophilic boost necessary for optimizing drug-receptor interactions and improving bioavailability in pharmaceutical development.
Directly leveraging its para-bromo group, 4-bromo-2-ethylaniline is the ideal starting material for generating 4-(dimethylphosphoryl)-2-ethylaniline intermediates via Pd-catalyzed cross-coupling, which are subsequently incorporated into triazine or pyrimidine scaffolds for targeted cancer therapy [1].
Driven by its superior performance in N-alkylation reactions compared to methyl analogs, this compound is the preferred procurement choice for synthesizing (4-bromo-2-ethylphenyl)diethylamine, a key intermediate in RAR modulator production [2].
The specific steric bulk and elevated lipophilicity (logP ~2.59) of the ortho-ethyl group are utilized to optimize binding in the hydrophobic gatekeeper regions of kinases, making this compound a critical building block when simpler anilines fail to achieve target affinity [3].
Flammable;Irritant